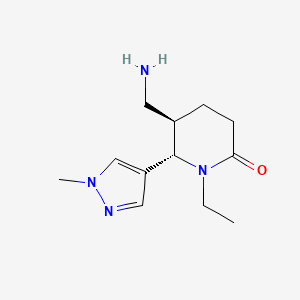

![molecular formula C17H16N2O6 B2723834 (R)-2-[(Benzyloxycarbonyl)amino]propanoic acid 4-nitrophenyl ester CAS No. 30960-00-0](/img/structure/B2723834.png)

(R)-2-[(Benzyloxycarbonyl)amino]propanoic acid 4-nitrophenyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“®-2-[(Benzyloxycarbonyl)amino]propanoic acid 4-nitrophenyl ester” is a complex organic compound. It is related to the family of compounds known as amino acid derivatives . The compound contains an amino acid moiety, a benzyloxycarbonyl group, and a 4-nitrophenyl ester group .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, a protocol for stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine was developed through visible light-promoted photoredox catalysis, providing a convenient method for the synthesis of unnatural α-amino acids . The developed protocol allows the use of ubiquitous carboxylic acids as radical precursors without prior derivatization .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various tools and databases. For instance, the RCSB PDB provides a variety of tools and resources for analyzing molecular structures . Users can perform simple and advanced searches based on annotations relating to sequence, structure, and function .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. For example, the p-nitrophenyl esters of benzoyl- and benzyloxycarbonyl-glycyl-L-phenylalanine are racemised by triethylamine in dichloromethane much more rapidly than are the analogous esters of benzyloxycarbonyl- and phthaloyl-L-phenylalanine . It is shown that the acyldipeptide esters react reversibly with triethylamine to give the corresponding oxazolone, the equilibrium being greatly in favor of the ester .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various tools and databases. For instance, ProtParam is a tool which allows the computation of various physical and chemical parameters for a given protein stored in Swiss-Prot or TrEMBL or for a user entered protein sequence .Wissenschaftliche Forschungsanwendungen

Peptide Synthesis and Polymerization

Synthesis and Polymerization : Benzyloxycarbonyl peptide p-nitrophenyl esters, prepared by the mixed carbonic anhydride method, serve as intermediates for producing higher peptide active esters. These esters facilitate further peptide coupling reactions or the polymerization to form sequential polypeptides, offering insights into peptide synthesis techniques (Stewart, 1965).

Reactivity Studies : The ionization constants of benzyloxycarbonylamino acids and the rate constants for the aminolysis and base-catalysed hydrolysis of their p-nitrophenyl esters were measured, providing essential data on the reactivity of these compounds (Khurgin & Dmitrieva, 1965).

Protective Groups in Peptide Synthesis

- Selective Protecting Groups : The 3-nitro-2-pyridinesulfenyl (Npys) group is highlighted for its utility in protecting and activating amino and hydroxyl groups for peptide synthesis. This group is easily introduced and removed, offering selective protection without affecting other common protecting groups, thus facilitating peptide or ester bond formation (Matsueda & Walter, 2009).

Biochemical Applications

- Enzyme Activity Assays : The ester derivative, 3-(octanoyloxy)-4-nitrobenzoic acid, serves as a standard for assaying phospholipase enzyme activity, crucial in studying the enzymatic processes related to tissue damage from snake bites. Its amphiphilic nature and surfactant behavior, along with its analogs, contribute to understanding enzyme inhibition and activity (Soto et al., 2018).

Zukünftige Richtungen

The future directions for the study and application of this compound could involve further exploration of its synthesis, chemical reactions, and potential uses. Databases like ChemSynthesis provide synthesis references and physical properties for listed substances , which could be useful for future research.

Eigenschaften

IUPAC Name |

(4-nitrophenyl) (2R)-2-(phenylmethoxycarbonylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O6/c1-12(18-17(21)24-11-13-5-3-2-4-6-13)16(20)25-15-9-7-14(8-10-15)19(22)23/h2-10,12H,11H2,1H3,(H,18,21)/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWWICLSRXPNNW-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-bromo-5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2723751.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)propionamide](/img/structure/B2723752.png)

![N-[(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-valine](/img/structure/B2723757.png)

![1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2723758.png)

![3-Ethyl-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2723759.png)

![2-(4-fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2723761.png)

![5-(Cyclopentylmethyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2723762.png)

![[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B2723767.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2723769.png)

![(1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride](/img/structure/B2723773.png)